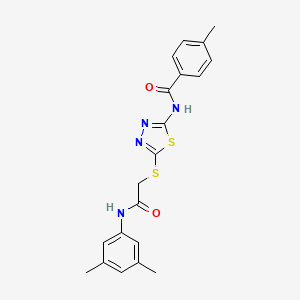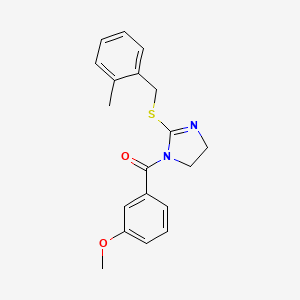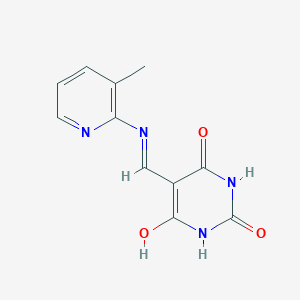
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned seems to be a complex organic molecule. It contains several functional groups, including an amine group, a thiadiazole ring, and a benzamide moiety . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR and IR spectroscopy can provide useful information about the structure of the products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the molecular weight, density, boiling point, and other properties can be determined experimentally .科学的研究の応用
Mechanism of Formation and Condensation Reactions
Synthesis and Reactivity : Studies have shown that thiobenzamides and N-substituted thioureas can undergo condensation reactions to form 1,2,4-thiadiazole derivatives. This process is facilitated by the presence of dimethyl sulfoxide (DMSO) and an acidic catalyst, highlighting a pathway for synthesizing thiadiazole derivatives, which are structurally related to the given compound (Forlani et al., 2000). Such reactions underscore the compound's potential utility in creating new materials with specific properties.
Heterocyclic Compounds Synthesis : The formation of thiadiazole derivatives from thiobenzamides or N-substituted thioureas involves key steps that could be relevant to synthesizing compounds like "N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide". These processes are indicative of the compound's potential in medicinal chemistry and material science, where thiadiazole rings are often incorporated into molecules for their biological or photophysical properties (Balya et al., 2008).
Photodynamic Therapy Applications
- Photophysical and Photochemical Properties : Research on zinc phthalocyanines substituted with thiadiazole derivatives has revealed their significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photodynamic therapy mechanisms. This suggests that compounds related to "N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide" might also find applications in photodynamic therapy, given their structural similarities (Pişkin et al., 2020).
Material Science and Polymer Synthesis
- Polymer Synthesis : Compounds with thiadiazole units have been explored for synthesizing novel polyimides, indicating the potential of "N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide" in material science. These polymers exhibit high thermal stability and solubility in organic solvents, making them suitable for various industrial applications, such as coatings, films, and advanced composite materials (Butt et al., 2005).
Safety and Hazards
将来の方向性
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy can be influenced by the physiological and pathological state of the organism .
特性
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-4-6-15(7-5-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-9-13(2)8-14(3)10-16/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUBDBNTQHLHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,2-Difluoro-2-(3-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2917951.png)

![3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline](/img/structure/B2917953.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2917956.png)
![2,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2917957.png)
![3,5-dimethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917958.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917961.png)

![Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917964.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2917966.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylpropanamide](/img/structure/B2917971.png)